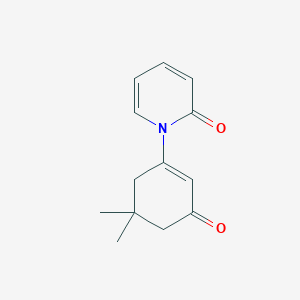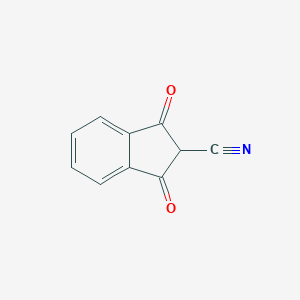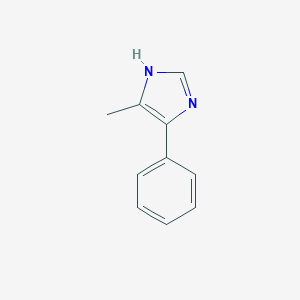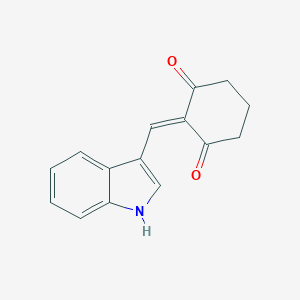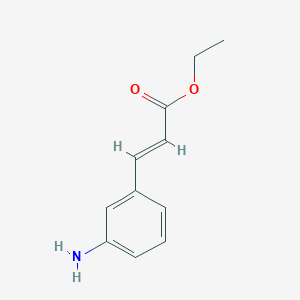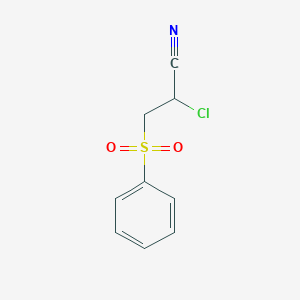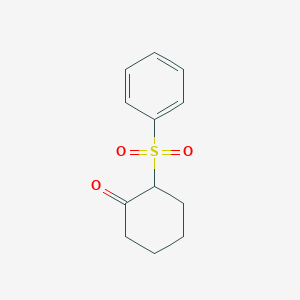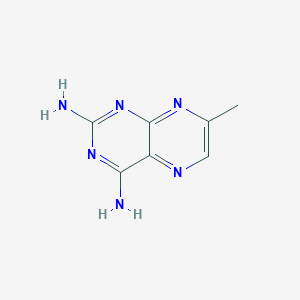
7-Methylpteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpteridine-2,4-diamine is a heterocyclic compound that belongs to the pteridine family. It is also known as 7-methyl-2,4-diaminopteridine or 7-MDP. This compound is of great interest to scientists due to its potential applications in various fields such as medicine, biotechnology, and agriculture.
Wissenschaftliche Forschungsanwendungen
7-Methylpteridine-2,4-diamine has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and antiviral properties. It has also been used as a fluorescent probe for the detection of nucleic acids and proteins. In addition, it has been used as a precursor for the synthesis of other pteridine derivatives.
Wirkmechanismus
The mechanism of action of 7-Methylpteridine-2,4-diamine is not fully understood. However, it has been suggested that it interacts with DNA and RNA by intercalation, which leads to the inhibition of nucleic acid synthesis. It has also been suggested that it inhibits the activity of dihydrofolate reductase, which is an enzyme involved in the synthesis of DNA and RNA.
Biochemische Und Physiologische Effekte
7-Methylpteridine-2,4-diamine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methylpteridine-2,4-diamine in lab experiments is its versatility. It can be used as a fluorescent probe, a precursor for the synthesis of other pteridine derivatives, and as an antimicrobial and antitumor agent. However, one of the limitations is its low yield, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the study of 7-Methylpteridine-2,4-diamine. One direction is the development of new synthetic methods that can increase the yield of the compound. Another direction is the study of its potential applications in the field of agriculture, such as its use as a pesticide or herbicide. Furthermore, the study of its mechanism of action can lead to the development of new drugs that target nucleic acid synthesis. Finally, the study of its interactions with other molecules can lead to the development of new fluorescent probes for the detection of biomolecules in biological systems.
Conclusion:
In conclusion, 7-Methylpteridine-2,4-diamine is a heterocyclic compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound can lead to the development of new drugs, fluorescent probes, and agricultural chemicals.
Synthesemethoden
The synthesis of 7-Methylpteridine-2,4-diamine involves the reaction of 7-methylpteridine with hydrazine hydrate in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through column chromatography. The yield of the product is around 50%.
Eigenschaften
CAS-Nummer |
4215-07-0 |
|---|---|
Produktname |
7-Methylpteridine-2,4-diamine |
Molekularformel |
C7H8N6 |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
7-methylpteridine-2,4-diamine |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-4-5(8)12-7(9)13-6(4)11-3/h2H,1H3,(H4,8,9,11,12,13) |
InChI-Schlüssel |
CECXILQSXHHKTG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)N |
Kanonische SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)N |
Andere CAS-Nummern |
4215-07-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



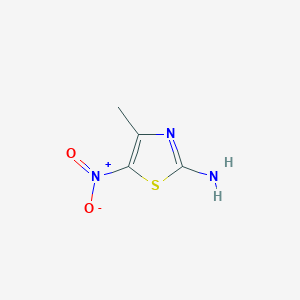
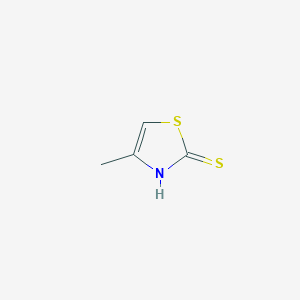

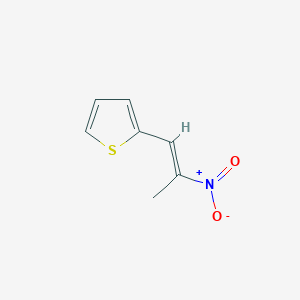
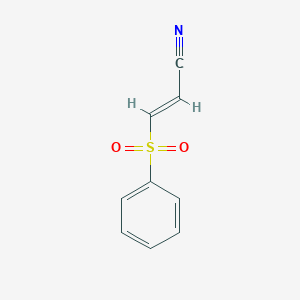

![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
